molecular formula C24H32O10 B151094 Acevaltrate CAS No. 25161-41-5

Acevaltrate

Cat. No. B151094
CAS RN: 25161-41-5
M. Wt: 480.5 g/mol
InChI Key: FWKBQAVMKVZEOT-STCFVSJZSA-N
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Description

Acevaltrate is a compound that has been studied for its fragmentation pathway using electro-spray ionization ion-trap mass spectrometry. The study revealed that under positive ion mode, the pseudo-molecular [M+Na]+ ion of acevaltrate could be easily obtained, and the fragmentation pathway showed a certain regularity. Major fragmentations included the loss of a branched-chain and the breaking of three-membered oxygen-containing rings into aldehyde .

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of acevaltrate, they do provide insights into the synthesis of related compounds. For example, acetalated dextran (Ac-DEX) is synthesized to create a tunable and acid-labile biopolymer designed for various applications, including the delivery of small molecules . Similarly, the synthesis of acenes from precursors is discussed, which involves the generation of these structures on demand by heating or irradiation of light . These methods, although not directly related to acevaltrate, highlight the importance of synthesis techniques in the development of complex organic molecules.

Molecular Structure Analysis

The molecular structure of acevaltrate was not directly analyzed in the provided papers. However, the fragmentation pathway study of acevaltrate by mass spectrometry gives some insight into its structure, as the fragmentation patterns can be used to infer certain structural aspects of the molecule .

Chemical Reactions Analysis

The papers provided do not detail chemical reactions specific to acevaltrate. However, they do mention reactions involving other acetyl compounds. For instance, the reaction of M2O3 with excess acetic acid yields binuclear acetate complexes, which are relevant to understanding the reactivity of acetyl groups in various chemical environments . The inhibition of cholesterol synthesis by (-)-hydroxycitrate, which is related to acetyl-CoA, also provides context on how acetyl-containing compounds can participate in metabolic pathways .

Physical and Chemical Properties Analysis

The physical and chemical properties of acevaltrate are not discussed in the provided papers. However, the study of its fragmentation pathway by mass spectrometry indirectly suggests that acevaltrate has a stable ionizable form that can be detected and analyzed in the positive ion mode, indicating its potential for analysis using this technique .

Relevant Case Studies

No specific case studies on acevaltrate were provided in the papers. However, the studies on related compounds and their applications, such as the use of Ac-DEX in immune modulation and the synthesis of acenes for potential use in organic semiconductor devices, demonstrate the broad relevance of research on acetyl derivatives and related organic compounds .

Scientific Research Applications

Application in Myeloma Cell Apoptosis

  • Scientific Field : Oncology, specifically Myeloma research .
  • Summary of the Application : Acevaltrate (AVT), isolated from Valeriana glechomifolia, has been identified as a potential inhibitor of the Otub1/c-Maf axis, which is a promising therapeutic target in myeloma treatment .
  • Methods of Application or Experimental Procedures : A luciferase assay was applied to screen potential inhibitors of Otub1/c-Maf. Annexin V staining/flow cytometry was applied to evaluate cell apoptosis. Immunoprecipitation was applied to examine protein ubiquitination and interaction. Xenograft models in nude mice were used to evaluate anti-myeloma activity of AVT .
  • Results or Outcomes : AVT disrupts the interaction of Otub1/c-Maf thus inhibiting Otub1 activity and leading to c-Maf polyubiquitination and subsequent degradation in proteasomes. AVT inhibits c-Maf transcriptional activity and downregulates the expression of its target genes key for myeloma growth and survival. Moreover, AVT displays potent anti-myeloma activity by triggering myeloma cell apoptosis in vitro and impairing myeloma xenograft growth in vivo but presents no marked toxicity .

Application in Inhibiting Na+/K+ ATPase

  • Scientific Field : Biochemistry, specifically Enzyme Inhibition .
  • Summary of the Application : Acevaltrate has been found to inhibit the Na+/K±ATPase activity in the rat kidney and brain hemispheres .
  • Results or Outcomes : Acevaltrate inhibits the Na+/K±ATPase activity in the rat kidney and brain hemispheres with IC50s of 22.8 μM and 42.3 μM, respectively .

Application in Hypoxia-Inducible Factor-1α (HIF-1α) Inhibition

  • Scientific Field : Oncology and Biochemistry .
  • Summary of the Application : Acevaltrate has been shown to affect the hypoxia-inducible factor-1α (HIF-1α), a transcription factor that plays a crucial role in cellular response to hypoxia . HIF-1α is overexpressed in various diseases, including cancer, and contributes to tumor development and progression .
  • Results or Outcomes : Acevaltrate has been shown to inhibit the activity of HIF-1α . This could potentially have implications in the treatment of diseases where HIF-1α plays a role, such as cancer .

Application in Valerianaceae Family

  • Scientific Field : Botany and Phytochemistry .
  • Summary of the Application : Acevaltrate is one of the valepotriates found in the Valerianaceae family of plants . These compounds contribute to the sedative effect of valerian .
  • Methods of Application or Experimental Procedures : The presence of Acevaltrate in Valerianaceae plants was determined using thin-layer chromatography (TLC) and UV-spectrophotometry methods .
  • Results or Outcomes : Acevaltrate was found in various species of the Valerianaceae family, including Valeriana sisymbriifolia Vahl, Valeriana alliariifolia Adams, and Centranthus longiflorus Stev . The content varied from a minimum of 0.06% in the stem of V. sisymbriifolia to a maximum of 10.85% in the root of V. alliariifolia .

Application in Anti-Inflammatory Activity

  • Scientific Field : Pharmacology .
  • Summary of the Application : Extracts from Valeriana species, which contain Acevaltrate, have been traditionally used as a herbal remedy for many neurological disorders, including insomnia, anxiety, stress, depression, attention deficit disorder, chronic fatigue syndrome, tremors, epilepsy . In addition, these extracts have been found with many other pharmacological activities, including anti-inflammatory activity .
  • Results or Outcomes : Acevaltrate, as a component of Valeriana extracts, contributes to the observed anti-inflammatory activity .

Application in Hepatoprotective Activity

  • Scientific Field : Pharmacology .
  • Summary of the Application : Extracts from Valeriana species, which contain Acevaltrate, have been traditionally used as a herbal remedy for many neurological disorders . In addition, these extracts have been found with many other pharmacological activities, including hepatoprotective activity .
  • Results or Outcomes : Acevaltrate, as a component of Valeriana extracts, contributes to the observed hepatoprotective activity .

Safety And Hazards

Acevaltrate is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes. It is advised to avoid inhalation and contact with skin, eyes, and clothing. Use personal protective equipment and ensure adequate ventilation .

Future Directions

Acevaltrate has been found to possess potent anti-myeloma activity by triggering myeloma cell apoptosis in vitro and impairing myeloma xenograft growth in vivo . This suggests potential future directions for the use of Acevaltrate in the treatment of myeloma and possibly other cancers .

properties

IUPAC Name

[(1S,6S,7R,7aS)-4-(acetyloxymethyl)-1-(3-methylbutanoyloxy)spiro[6,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-oxirane]-6-yl] 3-acetyloxy-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O10/c1-13(2)7-19(27)33-22-21-17(16(11-30-22)10-29-14(3)25)8-18(24(21)12-31-24)32-20(28)9-23(5,6)34-15(4)26/h8,11,13,18,21-22H,7,9-10,12H2,1-6H3/t18-,21+,22-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWKBQAVMKVZEOT-STCFVSJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)OC1C2C(=CC(C23CO3)OC(=O)CC(C)(C)OC(=O)C)C(=CO1)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(=O)O[C@H]1[C@H]2C(=C[C@@H]([C@]23CO3)OC(=O)CC(C)(C)OC(=O)C)C(=CO1)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30179834
Record name Acevaltrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30179834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acevaltrate

CAS RN

25161-41-5
Record name Acevaltrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25161-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acevaltrate [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025161415
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acevaltrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30179834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acevaltrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.426
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ACEVALTRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9MFK45GY9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
358
Citations
T Sun, Y Xu, Z Xu, B Cao… - Cell …, 2021 - biosignaling.biomedcentral.com
The oncogenic transcript factor c-Maf is stabilized by the deubiquitinase Otub1 and promotes myeloma cell proliferation and confers to chemoresistance. Inhibition of the Otub1/c-Maf …
Number of citations: 10 biosignaling.biomedcentral.com
N Handjieva, S Popov, N Marekov - Phytochemistry, 1978 - Elsevier
Work conducted in recent years has shown that Centranthus ruber DC contains several valepotriates found earlier in Valeriana ie valtrate (l), didrovaltrate(2), acevaltrate (3) and IVHD-…
Number of citations: 11 www.sciencedirect.com
YG Liu, Y Liu, Q Ma - Advanced Materials Research, 2012 - Trans Tech Publ
… In this paper, our aim was to study the fragmentation pathway of acevaltrate, and according … Fig.1 was the structure of acevaltrate. In this paper, the fragmentation pathway of acevaltrate …
Number of citations: 4 www.scientific.net
GM Bettero, L Salles, RMR Figueira… - Planta …, 2011 - thieme-connect.com
… We show for the first time that valtrate, acevaltrate, and 1-β-acevaltrate can differentially inhibit the activity of rat P-type ATPases in vitro, an extensively used preclinical model for …
Number of citations: 14 www.thieme-connect.com
L de Andrade Salles, AL Silva, AG Fett-Neto… - Plant Science, 2002 - Elsevier
… The dienic valepotriates valtrate, DIA-valtrate, acevaltrate and 1-β-acevaltrate and the monoenic valepotriate didrovaltrate … In most cases, acevaltrate was the most abundant compound. …
Number of citations: 26 www.sciencedirect.com
Y Liu, Y Liu, Q Ma - 2012 - Citeseer
… In this paper, our aim was to study the fragmentation pathway of acevaltrate, and according … Fig.1 was the structure of acevaltrate. In this paper, the fragmentation pathway of acevaltrate …
Number of citations: 2 citeseerx.ist.psu.edu
B Shu, F Liu - Drugs and Clinic, 2017 - cabdirect.org
Objective: To develop an HPLC wavelength switching method for simultaneous determination of the contents of arbutin, quercitrin, valepotriate and acevaltrate in Xingpi Yang'er …
Number of citations: 1 www.cabdirect.org
LG Müller, L de Andrade Salles… - Phytochemical …, 2012 - Wiley Online Library
… A gradual increase in valtrate levels and decrease in acevaltrate, 1-β-acevaltrate and 1-β-aceacevaltrate, concentration were observed from the first month of storage for the dry extract. …
T Sun, Y Xu, Z Xu, B Cao, Z Zhang, Q Wang, Y Kong… - 2021 - researchsquare.com
Multiple myeloma (MM) is a cancer of blood cells causing nearly 100,000 deaths per year worldwide. Although treatments are available, MM is incurable, and new therapeutic targets …
Number of citations: 0 www.researchsquare.com
P Thakur, YP Sharma, C Bhardwaj - Journal of Pharmacognosy …, 2019 - phytojournal.com
… female plants outperformed bisexual plants in terms acevaltrate content, valtrate content and total valepotriates content. Acevaltrate content were recorded to be significantly higher in …
Number of citations: 5 www.phytojournal.com

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